In-Depth Technical Guide: Synthesis and Characterization of Disodium Carboxyethyl Siliconate for Biomedical Applications
In-Depth Technical Guide: Synthesis and Characterization of Disodium Carboxyethyl Siliconate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) carboxyethyl siliconate, also known as carboxyethylsilanetriol sodium salt or sodium 3-(trihydroxysilyl)propanoate, is an organosilicon compound with growing interest in the biomedical field. Its unique structure, combining a hydrophilic carboxylate group and a reactive silanetriol moiety, makes it a versatile molecule for surface modification, nanoparticle functionalization, and as a potential bioactive agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biomedical applications of disodium carboxyethyl siliconate, with a focus on experimental protocols and data interpretation.
Synthesis of Disodium Carboxyethyl Siliconate
The primary synthesis route for disodium carboxyethyl siliconate involves the hydrolysis of a cyano-functionalized alkoxysilane precursor, followed by neutralization. A common precursor is 3-cyanopropyltriethoxysilane (B86997) or 3-(triethoxysilyl)propionitrile. The synthesis can be conceptualized in the following two main stages:
-
Hydrolysis of the Nitrile and Ester Groups: The precursor, 3-(triethoxysilyl)propionitrile, undergoes hydrolysis under acidic or basic conditions. This reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH) and the triethoxysilane (B36694) group (-Si(OCH2CH3)3) into a silanetriol group (-Si(OH)3).
-
Neutralization: The resulting carboxyethylsilanetriol is then neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH), to yield the disodium salt.
A generalized experimental protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
3-(triethoxysilyl)propionitrile
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
Sodium hydroxide (NaOH) for neutralization
-
Distilled water
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Hydrolysis:
-
3-(triethoxysilyl)propionitrile is dispersed in an aqueous solution of either HCl or NaOH.
-
The mixture is heated under reflux for a specified period to ensure complete hydrolysis of both the nitrile and the ethoxy groups. The reaction progress can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the nitrile peak.
-
-
Neutralization and Purification:
-
After cooling to room temperature, the solution is neutralized to a pH of approximately 12-12.5 with a concentrated solution of sodium hydroxide.
-
The resulting solution is then typically filtered to remove any solid impurities.
-
The final product is usually obtained as an aqueous solution, often at a concentration of 25% (w/w).
-
Note: This is a generalized procedure. Specific reaction times, temperatures, and concentrations of reactants should be optimized for desired yield and purity.
Physicochemical Properties
A summary of the key physicochemical properties of Disodium carboxyethyl siliconate is presented in the table below.
| Property | Value |
| Chemical Formula | C3H6Na2O5Si |
| Molecular Weight | 196.14 g/mol [1][] |
| Appearance | Typically a colorless to slightly cloudy liquid (as a 25% aqueous solution)[3] |
| Solubility | Soluble in water[] |
| pH (25% solution) | 12 - 12.5 |
Characterization Techniques and Expected Results
Thorough characterization is essential to confirm the identity and purity of the synthesized Disodium carboxyethyl siliconate. The following are key analytical techniques and their expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene (B1212753) groups (-CH2-CH2-) of the carboxyethyl chain. The chemical shifts would be influenced by the adjacent silicon and carboxylate groups.
-
¹³C NMR: The carbon NMR spectrum should reveal two distinct signals for the two methylene carbons and a signal for the carboxylate carbon.
-
²⁹Si NMR: This technique is crucial for confirming the presence of the silanetriol group. A single resonance is expected in the region characteristic of T-type silicon atoms (R-Si(OH)3).
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
| -CH₂-Si | ~0.8 - 1.2 |
| -CH₂-COO⁻ | ~2.2 - 2.6 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretching of Si-OH and adsorbed water |
| 2950 - 2850 | C-H stretching of methylene groups |
| ~1600 | C=O stretching of the carboxylate group |
| 1100 - 1000 | Si-O-Si stretching (if condensation occurs) |
| 950 - 850 | Si-OH bending |
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to quantify the amount of water present. A typical TGA curve would show an initial weight loss corresponding to the evaporation of water, followed by decomposition at higher temperatures. The decomposition of sodium carboxylate salts can be a complex process.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting or glass transitions, and to study the energetics of decomposition.
Biomedical Applications
Disodium carboxyethyl siliconate is emerging as a valuable tool in various biomedical applications, primarily due to its ability to functionalize surfaces and nanoparticles.
Drug Delivery Systems
The carboxylate groups of disodium carboxyethyl siliconate can be used to attach drug molecules to nanoparticles, creating targeted drug delivery systems. For instance, it has been used as a key raw material for the carboxylic acid modification of fluorescent silica (B1680970) nanoparticles (FSiNPs) for pH-responsive drug delivery of doxorubicin. The carboxyl groups can be activated to form amide bonds with drug molecules or linkers.
Biosensors
The ability to functionalize surfaces makes this compound suitable for the development of biosensors. It has been used to introduce carboxyl groups onto ZnO nanowire-coated scaffolds for the immunocapture and detection of exosomes. The carboxyl groups provide anchor points for the covalent attachment of antibodies or other biorecognition elements.
Tissue Engineering and Wound Healing
While direct studies on Disodium carboxyethyl siliconate are limited, the role of silicon compounds in tissue engineering is well-documented. Silicon is known to stimulate the synthesis of collagen, a key component of the extracellular matrix. It is believed that silicon-containing compounds can promote wound healing and bone regeneration. The proposed mechanism involves the activation of specific signaling pathways.
One such pathway is the BMP-2/Smad/RUNX2 signaling pathway , which is crucial for osteoblast differentiation and bone formation. Silicon has been shown to upregulate the expression of Bone Morphogenetic Protein-2 (BMP-2), which in turn activates the Smad proteins (Smad1/5). Phosphorylated Smad1/5 then translocates to the nucleus and acts as a transcription factor for Runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis. RUNX2 then promotes the expression of osteogenic markers like collagen type I.
Visualizing Workflows and Pathways
Synthesis Workflow
Caption: Synthesis workflow of Disodium carboxyethyl siliconate.
Characterization Workflow
Caption: Characterization workflow for Disodium carboxyethyl siliconate.
Proposed Signaling Pathway in Bone Regeneration
Caption: Proposed role of silicon in collagen synthesis via BMP-2/Smad/RUNX2 pathway.
Conclusion
Disodium carboxyethyl siliconate is a promising organosilicon compound with significant potential in biomedical applications, particularly in the fields of drug delivery, biosensing, and tissue engineering. Its synthesis from commercially available precursors is straightforward, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the specific biological interactions and signaling pathways modulated by this compound will undoubtedly open up new avenues for its application in advanced therapeutic and diagnostic strategies. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this versatile molecule.
